An In-depth Technical Guide to cis-Cyclopentane-1,3-diamine dihydrochloride for Researchers and Drug Development Professionals
An In-depth Technical Guide to cis-Cyclopentane-1,3-diamine dihydrochloride for Researchers and Drug Development Professionals
Introduction
cis-Cyclopentane-1,3-diamine dihydrochloride is a saturated cyclic diamine that presents a rigid scaffold with distinct stereochemical properties. Its structural features make it an attractive building block in medicinal chemistry and materials science. The cis-orientation of the two primary amine groups, constrained by the cyclopentyl ring, offers a unique spatial arrangement for the construction of complex molecular architectures, including bidentate ligands for metal complexes and key intermediates for pharmacologically active agents. This guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, predicted spectral characteristics, and potential applications of this compound, aiming to equip researchers and drug development professionals with the necessary knowledge for its effective utilization.
Chemical and Physical Properties
While specific experimental data for cis-cyclopentane-1,3-diamine dihydrochloride is not extensively documented in publicly available literature, its properties can be reliably inferred from the known characteristics of similar cyclic amine hydrochlorides.
| Property | Value/Description | Source/Rationale |
| Chemical Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| CAS Number | 63591-57-1 | [1] |
| Appearance | White to off-white crystalline powder | Based on typical appearance of amine hydrochlorides.[2] |
| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol).[2] | Amine salts are generally water-soluble due to their ionic nature.[2][3] |
| pKa | Estimated pKa₁ ~8-9, pKa₂ ~10-11 (for the diamine) | Based on typical pKa values for cyclic diamines.[4] The proximity of the two protonated amines influences their individual pKa values. |
| Melting Point | Not definitively reported. Expected to be a high-melting solid. | Amine salts are ionic compounds and typically have high melting points. |
| Stability | Stable under normal laboratory conditions. Store in a cool, dry place. | General stability for amine hydrochlorides.[5] |
Proposed Synthesis Protocol
A robust and stereoselective synthesis of cis-cyclopentane-1,3-diamine dihydrochloride can be envisioned through the catalytic hydrogenation of cyclopentane-1,3-dione dioxime, followed by salt formation with hydrochloric acid. This approach is advantageous as it can start from the readily available cyclopentane-1,3-dione and the stereochemistry of the final product is controlled during the reduction step.
Step 1: Oximation of Cyclopentane-1,3-dione
This initial step converts the dione into a dioxime, which is a suitable precursor for reductive amination.
Materials:
-
Cyclopentane-1,3-dione
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclopentane-1,3-dione (1.0 eq) in deionized water.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (2.2 eq) and sodium hydroxide (2.3 eq) in deionized water.
-
Cool the cyclopentane-1,3-dione solution to 0-5 °C in an ice bath.
-
Slowly add the hydroxylamine solution to the cooled dione solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
The resulting cyclopentane-1,3-dione dioxime may precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 2: Catalytic Hydrogenation of Cyclopentane-1,3-dione dioxime
The catalytic hydrogenation of the dioxime yields the diamine. The choice of catalyst and reaction conditions can influence the stereoselectivity of the reduction. Raney Nickel is a common catalyst for such transformations.[6]
Materials:
-
Cyclopentane-1,3-dione dioxime
-
Methanol or Ethanol
-
Raney Nickel (catalyst)
-
Hydrogen gas (H₂)
Procedure:
-
To a high-pressure hydrogenation vessel, add cyclopentane-1,3-dione dioxime (1.0 eq) and the alcohol solvent.
-
Carefully add a catalytic amount of Raney Nickel to the mixture under an inert atmosphere.
-
Seal the vessel and purge with hydrogen gas several times.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 50-80 °C).
-
Maintain the reaction under vigorous stirring until the uptake of hydrogen ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.
-
The filtrate contains the cis-cyclopentane-1,3-diamine.
Step 3: Formation of the Dihydrochloride Salt
The final step involves the conversion of the free diamine to its more stable dihydrochloride salt.
Materials:
-
Solution of cis-cyclopentane-1,3-diamine from Step 2
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Acetone
Procedure:
-
Cool the alcoholic solution of the diamine in an ice bath.
-
Slowly add an excess of concentrated hydrochloric acid dropwise with stirring.
-
The cis-cyclopentane-1,3-diamine dihydrochloride will precipitate out of the solution.
-
The precipitation can be further induced by the addition of a less polar solvent like diethyl ether or acetone.
-
Collect the crystalline solid by filtration, wash with the non-polar solvent, and dry under vacuum.
Caption: Proposed synthetic workflow for cis-cyclopentane-1,3-diamine dihydrochloride.
Predicted Spectroscopic and Analytical Data
Due to the scarcity of published experimental spectra for cis-cyclopentane-1,3-diamine dihydrochloride, the following characteristics are predicted based on established principles of NMR and IR spectroscopy.
¹H NMR Spectroscopy (Predicted)
-
Solvent: D₂O
-
Protons on carbons bearing the ammonium groups (-CH-NH₃⁺): A multiplet in the downfield region, likely around 3.0-3.5 ppm . The chemical shift is influenced by the electron-withdrawing effect of the positively charged nitrogen.
-
Cyclopentyl methylene protons (-CH₂-): A series of complex multiplets in the upfield region, expected between 1.5-2.5 ppm . The cis-stereochemistry will result in different chemical environments for the axial and equatorial protons, leading to complex splitting patterns.
¹³C NMR Spectroscopy (Predicted)
-
Solvent: D₂O
-
Carbons bonded to the ammonium groups (-CH-NH₃⁺): A signal in the range of 45-55 ppm .
-
Cyclopentyl methylene carbons (-CH₂-): Signals in the upfield region, likely between 20-40 ppm . Due to the Cₛ symmetry of the cis-isomer, three distinct signals are expected for the five carbon atoms of the cyclopentane ring.
Infrared (IR) Spectroscopy (Predicted)
-
N-H stretching: A broad and strong absorption band in the region of 2800-3200 cm⁻¹ , characteristic of the ammonium (NH₃⁺) group in a hydrochloride salt.
-
N-H bending: A medium to strong band around 1500-1600 cm⁻¹ .
-
C-H stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H bonds of the cyclopentyl ring.
-
C-H bending: Absorptions in the fingerprint region, typically around 1450 cm⁻¹ .
Mass Spectrometry (Predicted)
-
Technique: Electrospray Ionization (ESI)
-
Expected Ions: In the positive ion mode, the spectrum would likely show the molecular ion of the free diamine [M+H]⁺ at m/z = 101.1. The dihydrochloride salt would not be observed as a single entity in the gas phase.
Reactivity and Chemical Behavior
The chemical reactivity of cis-cyclopentane-1,3-diamine dihydrochloride is primarily dictated by the two primary ammonium groups.
-
Basicity: As a salt of a weak base and a strong acid, an aqueous solution of cis-cyclopentane-1,3-diamine dihydrochloride will be acidic. Treatment with a strong base (e.g., NaOH) will deprotonate the ammonium groups to liberate the free diamine.
-
Nucleophilicity of the Free Diamine: The free diamine is a good nucleophile and can participate in a variety of reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form diamides.
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary, or quaternary amines.
-
Schiff Base Formation: Condensation with aldehydes and ketones to form diimines.
-
-
Stability: The dihydrochloride salt is significantly more stable and less prone to oxidation than the free diamine. It is the preferred form for storage and handling.
Caption: Key reactions of cis-cyclopentane-1,3-diamine.
Applications in Drug Development and Medicinal Chemistry
The rigid cyclopentyl scaffold of cis-cyclopentane-1,3-diamine dihydrochloride, combined with the defined cis-stereochemistry of the two amine functionalities, makes it a valuable building block for the synthesis of novel therapeutic agents.
-
Scaffold for Combinatorial Chemistry: The two primary amine groups can be differentially functionalized to create libraries of diverse compounds for high-throughput screening. The rigidity of the cyclopentane ring reduces the conformational flexibility of the resulting molecules, which can lead to higher binding affinities and selectivities for biological targets.
-
Synthesis of Bidentate Ligands: The cis-orientation of the amine groups is ideal for the formation of chelate rings with metal ions. This property can be exploited in the design of metal-based drugs or diagnostic agents.
-
Constrained Analogues of Bioactive Molecules: By incorporating the cis-1,3-diaminocyclopentane moiety into the structure of a known drug, medicinal chemists can create constrained analogues. This strategy is often employed to improve potency, selectivity, and pharmacokinetic properties by locking the molecule into a bioactive conformation.
-
Precursor for Chiral Catalysts: The diamine can serve as a precursor for the synthesis of chiral ligands for asymmetric catalysis, which is a critical technology in the synthesis of enantiomerically pure drugs.
Safety and Handling
cis-Cyclopentane-1,3-diamine dihydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is classified as a hazardous substance with the following hazard statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
cis-Cyclopentane-1,3-diamine dihydrochloride is a valuable and versatile chemical entity with significant potential in drug discovery and development. Its rigid, stereochemically defined structure provides a unique platform for the synthesis of novel and diverse molecular architectures. While detailed experimental data for this specific compound is not widely available, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic route, and its potential applications based on established chemical principles. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.
References
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PubChem. cis-Cyclopentane-1,3-diamine dihydrochloride. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Amines as Bases. [Link]
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Oxford Reference. Amine salts. [Link]
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ACS Publications. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. Journal of Chemical & Engineering Data. [Link]
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MDPI. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. [Link]
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ChePurdue. Amines. [Link]
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RSC Publishing. Bio-based synthesis of cyclopentane-1,3-diamine and its application in bifunctional monomers for poly-condensation. Green Chemistry. [Link]
-
ResearchGate. p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. [Link]
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